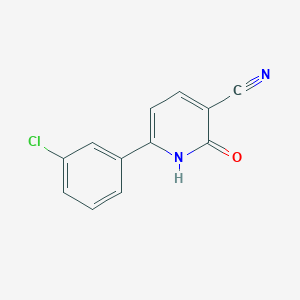

Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . They are used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research .

Synthesis Analysis

1,2,4-Triazoles can be synthesized from various precursors. For example, they can be prepared from 1,2,4-triazole-3-carboxylates under mild conditions . The synthesis of amides directly from esters and amines can be achieved under mild, neutral conditions with the liberation of alcohol as a by-product .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Chemical Reactions Analysis

1,2,4-Triazoles can undergo various chemical reactions. For instance, they can be converted to 1,2,4-triazole-3-carboxamides from esters and amines under neutral conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary. For instance, Methyl-1H-1,2,4-triazole-3-carboxylate has a melting point of 196-199 °C (lit.) .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate has demonstrated antiviral potential. Researchers have investigated its efficacy against specific viruses, including hepatitis and influenza. The compound’s unique structure allows it to interact with viral enzymes, inhibiting their activity and preventing viral replication. Further studies are needed to explore its full antiviral spectrum .

Antifungal Properties

In the realm of antifungal agents, Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate plays a crucial role. It serves as a precursor for the nucleoside analogue Ribavirin, which is widely used in clinical settings to combat fungal infections. The compound’s synthesis and structural analysis have contributed to our understanding of its antifungal mechanisms .

Medicinal Chemistry

Researchers have incorporated Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate into drug scaffolds. For instance:

Biological Activities

The compound’s broad-spectrum biological activities extend beyond antiviral and antifungal effects:

- Anticancer : Some derivatives of Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate exhibit promising anticancer properties. Researchers continue to explore their potential as novel chemotherapeutic agents .

- Antibacterial : Investigations have highlighted antibacterial activity against various strains. This property could be valuable in combating bacterial infections .

- Antituberculosis : The compound’s role in tuberculosis treatment warrants further study .

Agrochemical Applications

Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate may find use in agrochemistry. Its unique structure could contribute to novel pesticides or herbicides. Researchers have explored its potential in crop protection and pest management .

Material Chemistry

In material science, the compound’s properties have attracted attention. While specific applications are still emerging, its structure may facilitate interactions with materials, enzymes, or receptors. Researchers investigate its potential in areas such as drug delivery systems and biotech drugs .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2/c1-3-10-4(5(11)12-2)8-6(7)9-10/h3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQROLDLPQVCSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC(=N1)Br)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2377373.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2377377.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2377380.png)

![6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2377383.png)

![1,3,8,10a-Tetrahydroxy-5a-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B2377384.png)

![2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2377391.png)